molecular formula C20H15N9O B608471 (S)-2-(1-((6-amino-5-cyanopyrimidin-4-yl)amino)ethyl)-4-oxo-3-phenyl-3,4-dihydropyrrolo[2,1-f][1,2,4]triazine-5-carbonitrile CAS No. 1403947-26-1

(S)-2-(1-((6-amino-5-cyanopyrimidin-4-yl)amino)ethyl)-4-oxo-3-phenyl-3,4-dihydropyrrolo[2,1-f][1,2,4]triazine-5-carbonitrile

Cat. No. B608471
M. Wt: 397.402
InChI Key: QUMWKKVIZAIAHU-LBPRGKRZSA-N
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Description

LAS191954 is a Potent, Selective, and Orally Available PI3Kδ Inhibitor for the Treatment of Inflammatory Diseases. LAS191954 showed PI3Kdelta IC50 = 2.6 nM;  M-CSF p-Akt IC50 = 7.8 nM;  % Metabolism (R/H) = 20/16;  PK i.v. t1/2 (R/D) = 3.1 h/10.2h. LAS191954 showed efficacy at significantly lower doses than Idelalisib. LAS191954 showed a potency on the target of 2.6 nM, with the highest selectivity versus PI3Kα (8.2 μM) and the lowest versus PI3Kγ and PI3Kβ (72 and 94 nM, respectively).

Scientific Research Applications

  • Synthesis and Biological Effects of New Derivatives of Azines : This study focuses on the synthesis of new derivatives of triazolopyridine, pyridopyrimidine, pyridotriazine, imidazopyridine, and pyridazine incorporating a coumarin moiety, demonstrating interesting biological activities (Al-Omran, Elassar, & El-Khair, 2003).

  • Synthesis and Reactions of 2-Amino-6-(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)-4-phenylpyridine-3-carbonitrile : This research presents the synthesis of new oxopyrazolinylpyridines and related pyridopyrimidines and pyridotriazine, expanding the understanding of the chemical properties and potential applications of these compounds (Ahmed, Kandeel, Abbady, & Youssef, 2002).

  • Diazotization and Formylation of Pyrazolo[5,1-c][1,2,4]triazin-4(6H)-ones : This study examines the reactivity of the amino group in pyrimido[4′,5′:3,4]pyrazolo[5,1-c][1,2,4]triazines, which is relevant to understanding the broader chemical behavior of similar compounds (Mironovich & Shcherbinin, 2014).

  • Synthesis, Estrogen Receptor Binding Affinity, and Molecular Docking of Pyrimidine-Piperazine-Chromene and -Quinoline Conjugates : This study demonstrates the synthesis of compounds with potential for anti-proliferative activities against human breast cancer cell lines, indicating the possible medicinal applications of similar compounds (Parveen et al., 2017).

properties

IUPAC Name

2-[(1S)-1-[(6-amino-5-cyanopyrimidin-4-yl)amino]ethyl]-4-oxo-3-phenylpyrrolo[2,1-f][1,2,4]triazine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N9O/c1-12(26-18-15(10-22)17(23)24-11-25-18)19-27-28-8-7-13(9-21)16(28)20(30)29(19)14-5-3-2-4-6-14/h2-8,11-12H,1H3,(H3,23,24,25,26)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUMWKKVIZAIAHU-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NN2C=CC(=C2C(=O)N1C3=CC=CC=C3)C#N)NC4=NC=NC(=C4C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=NN2C=CC(=C2C(=O)N1C3=CC=CC=C3)C#N)NC4=NC=NC(=C4C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N9O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-(1-((6-amino-5-cyanopyrimidin-4-yl)amino)ethyl)-4-oxo-3-phenyl-3,4-dihydropyrrolo[2,1-f][1,2,4]triazine-5-carbonitrile

CAS RN

1403947-26-1
Record name LAS-191954
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1403947261
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LAS-191954
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1MK0TQ597B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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